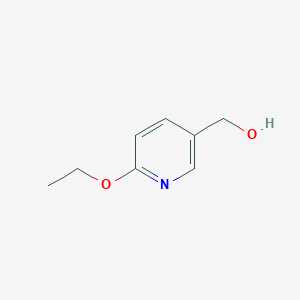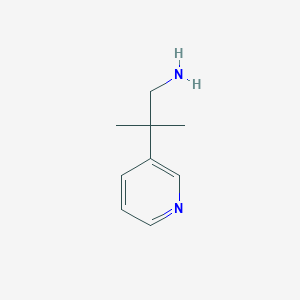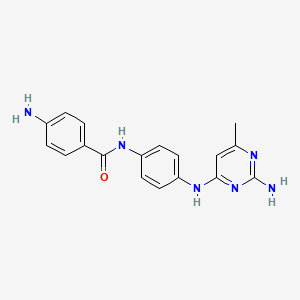![molecular formula C13H12BrN3 B3201711 2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile CAS No. 1020244-24-9](/img/structure/B3201711.png)
2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile
Descripción general
Descripción
The compound “2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 290.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12BrN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h1-6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.Aplicaciones Científicas De Investigación
Molecular Structure and Supramolecular Motifs
The research by (Vishnupriya et al., 2014) investigates the structures of pyridine derivatives, including 2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile. It emphasizes how substituent changes can alter intermolecular interaction patterns, leading to a variety of supramolecular motifs. This study is crucial for understanding the compound's potential applications in molecular engineering and design.
Crystal Structure Analysis for Potential Inhibitors
(Venkateshan et al., 2019) conducted crystal structure analysis of related pyridine derivatives. This research is significant for drug discovery, as it provides insights into the molecular docking of synthesized compounds with enzymes, aiding the development of potential inhibitors.
Biological Activity and Synthesis
The study by (Ershov et al., 2014) explores dihydropyridines, a group showing diverse biological activities. This research is important for pharmaceutical applications, highlighting the synthetic routes to dihydropyridine derivatives, including the compound .
Fluorescence Properties and Antibacterial Activity
(Girgis et al., 2004) synthesized various derivatives of pyridinecarbonitriles and evaluated their fluorescence properties. This research offers insights into the use of these compounds in developing fluorescent probes and antibacterial agents.
X-ray Diffraction and Derivative Analysis
(Rybakov et al., 2017) used X-ray diffraction to study derivatives of 3-cyanopyrid-2-ones. This research aids in understanding the structural basis for the reactivity and potential applications of these derivatives in various fields, including material science.
Synthesis and Antimicrobial Evaluation
(Bogdanowicz et al., 2013) focused on synthesizing new cyanopyridine derivatives and evaluating their antimicrobial activity. This study is vital for developing new antimicrobial agents.
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTYYWPOJMNJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)Br)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid](/img/structure/B3201637.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B3201639.png)

![7-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3201655.png)


![(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3201677.png)
![7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3201683.png)
![1H-Pyrazole-3-carbonitrile, 5-amino-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3201691.png)



![2-(((6-(Thiophen-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3201710.png)
![[1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonic acid, 8-fluoro-5-methoxy-](/img/structure/B3201715.png)